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molecular formula C11H11FN2O B8516162 4-(4-fluorophenylamino)-5,6-dihydropyridin-2(1H)-one

4-(4-fluorophenylamino)-5,6-dihydropyridin-2(1H)-one

Cat. No. B8516162
M. Wt: 206.22 g/mol
InChI Key: ZZHCWEFJHUMCOE-UHFFFAOYSA-N
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Patent
US05183820

Procedure details

Cupric acetate (2.9 g) was added to a stirred solution of 4-[(4-fluorophenyl)amino]-5,6-dihydro-2(1H)-pyridinone (1.5 g) and palladium (II) acetate (200 mg) in dry DMF (40 ml). The mixture was heated at 130° for 1 h, evaporated in vacuo and the residue was extracted with methanol (250 ml). This solution was concentrated in vacuo and the residue was purified by FCC eluting with System A (100:8:1) to give the title compound (840 mg), m.p. 242°-245°.
[Compound]
Name
Cupric acetate
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[CH2:14][CH2:13][NH:12][C:11](=[O:15])[CH:10]=2)=[CH:4][CH:3]=1>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]2[NH:8][C:9]3[CH2:14][CH2:13][NH:12][C:11](=[O:15])[C:10]=3[C:4]=2[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Cupric acetate
Quantity
2.9 g
Type
reactant
Smiles
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)NC1=CC(NCC1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
200 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 130° for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with methanol (250 ml)
CONCENTRATION
Type
CONCENTRATION
Details
This solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by FCC
WASH
Type
WASH
Details
eluting with System A (100:8:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=2C3=C(NC2C=C1)CCNC3=O
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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